Relugolix

Catalog No.
S541186
CAS No.
737789-87-6
M.F
C29H27F2N7O5S
M. Wt
623.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Relugolix

CAS Number

737789-87-6

Product Name

Relugolix

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

Molecular Formula

C29H27F2N7O5S

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno(2,3-d)pyrimidin-6-yl)phenyl)-3-methoxyurea, relugolix, TAK 385, TAK-385, TAK385

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Description

The exact mass of the compound Relugolix is 623.17624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Relugolix is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of advanced prostate cancer Source: American Journal of Managed Care, Study Characterizes Real-World Use of Relugolix in Combination With Other Prostate Cancer Therapies: . Scientific research on relugolix is focused on optimizing its use and exploring its potential benefits in various prostate cancer treatment scenarios.

Combination Therapy with Radiation

A key area of research involves combining relugolix with radiation therapy. The American Society for Radiation Oncology (ASTRO) has identified this as a promising avenue for further investigation Source: American Society for Radiation Oncology (ASTRO), 2022 ASTRO-Myovant Sciences-Pfizer Alliance New Combination (Relugolix-Radiation) Therapy Challenge: . Studies are ongoing to evaluate the effectiveness of relugolix alongside different radiation therapy approaches, including definitive (curative-intent) radiotherapy, salvage therapy after initial treatment, and treatment for oligometastasis (limited spread of cancer).

Evaluating Treatment Outcomes

Research on the combination of relugolix and radiation therapy is looking at various clinical outcomes. These include:

  • Castration-resistant progression-free survival (rPFS): This measures the time a patient with castration-resistant prostate cancer lives without their disease worsening.
  • Metastasis-free survival (MFS): This measures the time a patient with prostate cancer lives without developing new metastases (spread of cancer).
  • Local control: This refers to the ability of treatment to control the primary tumor in the prostate.
  • Patient-reported outcomes (PROs): These capture the impact of treatment on a patient's quality of life.
  • Safety and adverse events (AEs): Researchers are monitoring the safety profile of relugolix when combined with radiation therapy.

Additional Research Areas

Scientific research on relugolix is also exploring:

  • Testosterone kinetics: How relugolix affects testosterone levels in the body.
  • Compliance and adherence: This examines how well patients follow the prescribed treatment regimen.
  • Translational research: This involves identifying biomarkers that could predict how a patient will respond to relugolix treatment and exploring the mechanisms by which relugolix works.

Relugolix is a potent, orally active nonpeptide antagonist of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. Its chemical structure is characterized by the molecular formula C29H27F2N7O5SC_{29}H_{27}F_{2}N_{7}O_{5}S and a molecular weight of approximately 623.63 g/mol. Relugolix exhibits high affinity for human and monkey GnRH receptors, with binding IC50 values of 0.33 nM and 0.32 nM, respectively .

Relugolix acts as a GnRH antagonist. GnRH is a natural hormone produced by the hypothalamus that stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH) []. LH and FSH, in turn, stimulate the gonads (testes in men and ovaries in women) to produce sex hormones like testosterone and estrogen []. Relugolix binds to the GnRH receptor in the pituitary gland, blocking the action of GnRH and thereby preventing the release of LH and FSH []. Consequently, sex hormone production in the gonads is suppressed. In prostate cancer, this reduction in testosterone levels slows or stops the growth of cancer cells that depend on testosterone for survival [].

Relugolix acts as a GnRH receptor antagonist, inhibiting the stimulation of luteinizing hormone (LH) and follicular stimulating hormone (FSH) production by the pituitary gland. This leads to decreased synthesis of testosterone in men and estrogen in women . Its pharmacological activity involves complex interactions with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism .

Relugolix has demonstrated significant biological activity in clinical settings. It effectively reduces serum testosterone levels in men with advanced prostate cancer, showing comparable efficacy to traditional GnRH peptide analogues like leuprolide and degarelix but without the initial testosterone surge associated with agonists . The drug has been associated with mild and transient elevations in serum aminotransferases in a small percentage of patients, indicating a favorable safety profile .

The synthesis of Relugolix involves several steps:

  • Reduction Reaction: An amino compound undergoes reduction to yield an intermediate.
  • Condensation Reaction: This intermediate is then reacted with methoxylamine or its salt to form another compound.
  • Cyclization Reaction: The resulting compound is cyclized to produce Relugolix .

Alternative synthetic routes have been explored, but many face challenges such as low yields or the formation of impurities that complicate purification processes .

Relugolix is primarily indicated for:

  • Prostate Cancer: Used as a treatment option for advanced cases.
  • Endometriosis: Investigated for its potential to alleviate symptoms associated with this condition.
  • Uterine Fibroids: Evaluated for effectiveness in managing fibroid-related complications .

Additionally, ongoing research aims to explore its utility in other hormone-sensitive disorders.

Studies have shown that Relugolix interacts with various proteins and drugs. It binds approximately 68-71% to plasma proteins, predominantly human serum albumin and α1-acid glycoprotein . Importantly, it does not significantly affect the plasma binding of highly bound medications such as warfarin and ibuprofen . The drug's metabolism is primarily mediated by CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme .

Relugolix belongs to a class of GnRH antagonists that includes several other compounds. A comparison highlights its unique properties:

Compound NameTypeMechanism of ActionUnique Features
LeuprolideGnRH AgonistStimulates LH/FSH release initiallyCauses initial testosterone surge
DegarelixGnRH AntagonistDirectly inhibits LH/FSH productionInjectable formulation
CetrorelixGnRH AntagonistInhibits LH/FSH productionAdministered via injection
RelugolixGnRH AntagonistInhibits LH/FSH productionOral administration; faster onset without surge

Relugolix's oral bioavailability (approximately 12%) and rapid action distinguish it from other GnRH antagonists that are typically administered via injection .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

623.17624448 g/mol

Monoisotopic Mass

623.17624448 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P76B05O5V6

Drug Indication

Relugolix is indicated for the treatment of adult patients with advanced prostate cancer. In a combination product with [estradiol] and [norethindrone], relugolix is indicated for the once-daily treatment for the management of heavy menstrual bleeding associated with uterine fibroids in premenopausal women.
Orgovyx is indicated for the treatment of adult patients with advanced hormone-sensitive prostate cancer .

Livertox Summary

Relugolix is an orally administered, small molecule antagonist of gonadotropin releasing hormone (GnRH) that effectively blocks androgen production and is used to treat advanced prostate cancer. Relugolix therapy may be associated with a low rate of serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation.

Mechanism of Action

The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Other CAS

737789-87-6

Absorption Distribution and Excretion

The Cmax and AUC of orally-administered relugolix increase proportionally following single doses - in contrast, with repeat dosing the AUC remains proportional to the dose while the Cmax increases greater than proportionally to the dose. Following the administration of 120mg once daily, the steady-state AUC and Cmax of relugolix were 407 (± 168) ng.hr/mL and 70 (± 65) ng/mL, respectively. The absolute oral bioavailability of relugolix is approximately 12% and the median Tmax following oral administration is 2.25 hours.
Approximately 81% of an orally administered dose was recovered in the feces, of which 4.2% was unchanged parent drug, while 4.1% of the dose was recovered in the urine, of which 2.2% remained unchanged.
The average renal clearance of relugolix is 8 L/h with a total clearance of 26.4 L/h.

Metabolism Metabolites

Relugolix is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8.

Wikipedia

Relugolix
Cembratrienol

Biological Half Life

The average effective half-life of relugolix is 25 hours, while the average terminal elimination half-life is 60.8 hours.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Miwa K, Hitaka T, Imada T, Sasaki S, Yoshimatsu M, Kusaka M, Tanaka A, Nakata D, Furuya S, Endo S, Hamamura K, Kitazaki T. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl )-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. J Med Chem. 2011 Jul 28;54(14):4998-5012. Epub 2011 Jun 23. PubMed PMID: 21657270.

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